DHODH Inhibitory Potency: 3'-OCF3 vs 4'-OCF3 Biphenyl Isomers
In a series of biphenyl-4-ylcarbamoyl cyclopentene-carboxylic acid DHODH inhibitors, the 3-fluoro-3'-(trifluoromethoxy)biphenyl derivative exhibited 50% enzyme inhibition at 0.00028 mM (280 nM), whereas the regioisomeric 3-fluoro-4'-(trifluoromethoxy)biphenyl analog required 0.00570 mM (5,700 nM) to achieve the same effect—a 20.4-fold reduction in potency [1]. The 3'-OCF3 group establishes additional hydrophobic contacts with Tyr38 in the enzyme active site, while the 6-fluoro substitution (mimicked here by the 3-fluoro substituent on the amide-bearing ring) stabilizes the bioactive conformation and avoids the conformational strain penalty observed in non-fluorinated biphenyl analogs [2]. This SAR directly supports selection of the 3'-OCF3 substitution pattern embodied by the target compound.
| Evidence Dimension | DHODH enzyme inhibition (50% inhibition concentration) |
|---|---|
| Target Compound Data | 280 nM (0.00028 mM) – for the 3-fluoro-3'-(trifluoromethoxy)biphenyl-4-ylcarbamoyl analog |
| Comparator Or Baseline | 5,700 nM (0.00570 mM) – for the 3-fluoro-4'-(trifluoromethoxy)biphenyl-4-ylcarbamoyl analog |
| Quantified Difference | 20.4-fold greater potency for the 3'-OCF3 isomer relative to the 4'-OCF3 isomer |
| Conditions | In vitro biochemical assay; Homo sapiens DHODH; compound concentration series; 50% inhibition endpoint as reported in Bioorg. Med. Chem. Lett. 2004 |
Why This Matters
Procurement of the 3'-OCF3 isomer (matching the target compound's substitution) is essential for maintaining single-digit to sub-micromolar target engagement; the 4'-OCF3 regioisomer yields unacceptable potency loss for lead optimization programs.
- [1] BRENDA Enzyme Database. Literature summary for EC 1.3.5.2 (dihydroorotate dehydrogenase). Inhibitor: 2-([[3-fluoro-3'-(trifluoromethoxy)biphenyl-4-yl]amino]carbonyl)cyclopent-1-ene-1-carboxylic acid – 50% inhibition at 0.00028 mM; 2-([[3-fluoro-4'-(trifluoromethoxy)biphenyl-4-yl]amino]carbonyl)cyclopent-1-ene-1-carboxylic acid – 50% inhibition at 0.00570 mM. Data extracted from Leban et al., Bioorg. Med. Chem. Lett. 2004. View Source
- [2] Leban, J.; Saeb, W.; Garcia, G.; Baumgartner, R.; Kramer, B. Discovery of a novel series of DHODH inhibitors by a docking procedure and QSAR refinement. Bioorg. Med. Chem. Lett. 2004, 14, 55–58. Structural basis for 3'-OCF3-enhanced potency: additional contacts with Tyr38; fluoro substitution relieves conformational strain. View Source
